molecular formula C12H13NO6S B3017358 2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid CAS No. 954263-08-2

2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid

Cat. No.: B3017358
CAS No.: 954263-08-2
M. Wt: 299.3
InChI Key: SDKNKZPGBPJDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid is a synthetic organic compound with the molecular formula C12H13NO6S It is characterized by the presence of a benzoxazine ring system substituted with an ethanesulfonyl group and an acetic acid moiety

Preparation Methods

The synthesis of 2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzoxazine ring: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with an acylating agent.

    Introduction of the ethanesulfonyl group: The benzoxazine intermediate is then reacted with ethanesulfonyl chloride in the presence of a base to introduce the ethanesulfonyl group.

    Acetylation: The final step involves the acetylation of the benzoxazine derivative to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzoxazine derivatives.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of enzymes: It can inhibit the activity of certain enzymes involved in disease processes, such as proteases or kinases.

    Modulation of signaling pathways: The compound may affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.

    Interaction with receptors: It can bind to specific receptors on the cell surface, triggering downstream effects that contribute to its biological activity.

Comparison with Similar Compounds

2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid can be compared with other similar compounds, such as:

    2-[6-(methylsulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid: This compound has a methylsulfonyl group instead of an ethanesulfonyl group, which may result in different chemical and biological properties.

    2-[6-(phenylsulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid:

    2-[6-(chlorosulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid: The chlorosulfonyl group introduces additional reactivity, making this compound useful for further chemical modifications.

Each of these similar compounds has unique properties that make them suitable for different applications, highlighting the versatility of the benzoxazine scaffold.

Properties

IUPAC Name

2-(6-ethylsulfonyl-2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6S/c1-2-20(17,18)8-3-4-10-9(5-8)13(6-11(14)15)7-12(16)19-10/h3-5H,2,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKNKZPGBPJDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)CN2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.